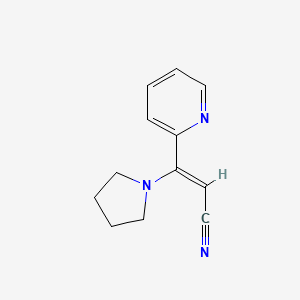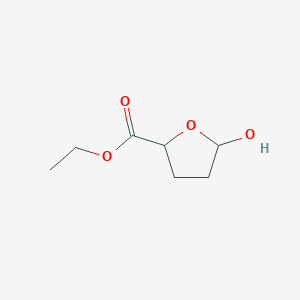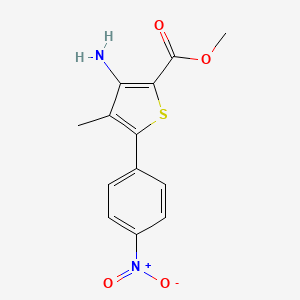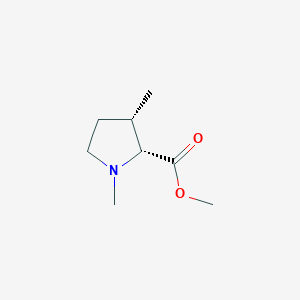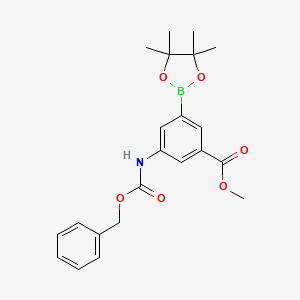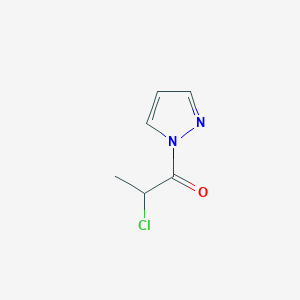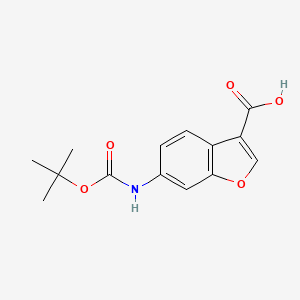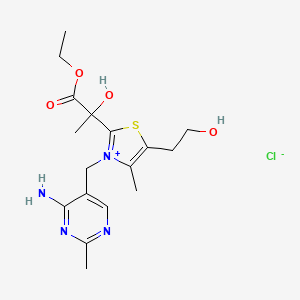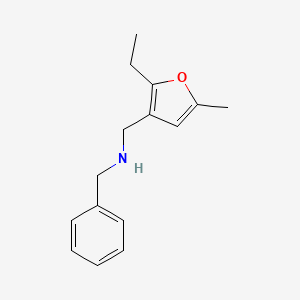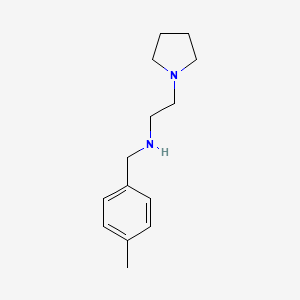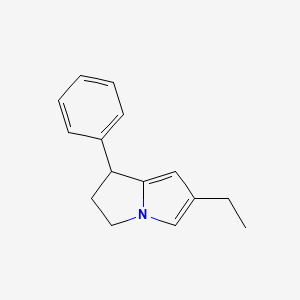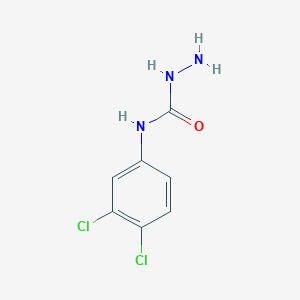
(E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane is an organoselenium compound characterized by the presence of a phenyl group, a tosylvinyl group, and a trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane typically involves the reaction of a vinyl tosylate with a phenylselenium reagent under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane has several applications in scientific research:
Biology: Studied for its potential biological activity, including antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with specific enzymes and proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar redox properties.
Selenocysteine: A naturally occurring selenium-containing amino acid.
Selenomethionine: A selenium analog of the amino acid methionine.
Uniqueness
(E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Fórmula molecular |
C22H17F3O2SSe |
|---|---|
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
1-methyl-4-[(E)-2-phenyl-2-[4-(trifluoromethyl)phenyl]selanylethenyl]sulfonylbenzene |
InChI |
InChI=1S/C22H17F3O2SSe/c1-16-7-11-19(12-8-16)28(26,27)15-21(17-5-3-2-4-6-17)29-20-13-9-18(10-14-20)22(23,24)25/h2-15H,1H3/b21-15+ |
Clave InChI |
IFGCKADKHZLNLT-RCCKNPSSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/C=C(\C2=CC=CC=C2)/[Se]C3=CC=C(C=C3)C(F)(F)F |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C=C(C2=CC=CC=C2)[Se]C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
